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Compound of Interest

Compound Name: 2-Cyano-6-fluoropyridine

CAS No.: 3939-15-9

Cat. No.: B1355503

Get Quote

Executive Summary
2-Cyano-6-fluoropyridine (6-Fluoro-2-pyridinecarbonitrile) is a high-value heterocyclic

intermediate characterized by dual electrophilicity. The molecule possesses two distinct

reactive centers: the electron-deficient C-6 position (activated by the ring nitrogen and the

nitrile group) and the nitrile carbon at C-2.

Its utility in drug discovery stems from its ability to undergo orthogonal transformations:

Regioselective

: Displacement of the fluorine atom by nucleophiles (amines, alkoxides, thiols).

Nitrile Derivatization: Hydrolysis, reduction, or cycloaddition to form heterocycles (e.g.,

tetrazoles, amidoximes) without compromising the fluorinated core under controlled

conditions.
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The reactivity of 2-Cyano-6-fluoropyridine is dictated by the synergistic electron-withdrawing

effects of the pyridine nitrogen, the nitrile group (

), and the fluorine atom.

The "Dual Electrophile" Mechanism
C-6 Position (Fluorine Bearing): The pyridine ring is highly deactivated towards electrophilic

attack but activated for nucleophilic attack. The electronegative fluorine atom at C-6,

combined with the electron-withdrawing nitrile at C-2, creates a significant partial positive

charge (

) at C-6. This makes the C-F bond exceptionally susceptible to Nucleophilic Aromatic
Substitution (

).

C-2 Position (Nitrile): The nitrile group remains a target for nucleophilic addition (e.g.,

hydrolysis, amidoxime formation). However, under standard basic conditions with hard

nucleophiles (e.g., primary amines),

at C-6 is kinetically favored over nitrile addition.
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Reagent Class
Primary Reaction
Site

Transformation Mechanistic Driver

Primary/Secondary

Amines
C-6 (C-F Bond) Displacement

Formation of stable

Meisenheimer

complex; F is a

superior leaving group

to Cl/Br in

.

Hydroxylamine

(NH₂OH)
C-2 (Nitrile) Addition

Alpha-effect

nucleophile attacks

the nitrile carbon to

form amidoximes (C-F

often survives).

Aqueous Base

(NaOH)
C-2 & C-6 Hydrolysis

Competitive. Can

hydrolyze CN to

amide/acid OR

displace F to form

pyridinone. Requires

pH control.

Hydrogen/Catalyst C-2 (Nitrile) Reduction

Catalytic

hydrogenation

converts -CN to -

CH₂NH₂. C-F bond is

generally stable

unless Pd/C + base is

used vigorously.

Stability & Handling
Physicochemical Stability

Thermal Stability: The compound is a crystalline solid (mp 27–40°C depending on purity) and

is stable at room temperature. It does not undergo spontaneous decomposition under

ambient conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Moisture Sensitivity:Moderate. While not violently water-reactive, the nitrile group is

susceptible to slow hydrolysis in the presence of moisture and trace acid/base. The C-F

bond is stable to neutral water but will hydrolyze in hot aqueous base.

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Protect from light

and moisture.

Safety Profile (GHS)
Acute Toxicity: Harmful if swallowed (H302).

Irritation: Causes skin irritation (H315) and serious eye damage (H318).

Environmental: Very toxic to aquatic life (H400). All aqueous waste must be collected and

treated as hazardous chemical waste.

Reaction Pathways & Visualization
The following diagram illustrates the divergent synthetic pathways accessible from 2-Cyano-6-
fluoropyridine.
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Figure 1: Divergent reactivity pathways. Note the orthogonality: Amines target the C-F bond,

while Hydroxylamine targets the Nitrile.

Experimental Protocols
These protocols are synthesized from validated literature methods involving 2-cyano-6-
fluoropyridine and analogous fluoropyridines.

Protocol A: Regioselective with Amines
Target: Displacement of Fluorine while retaining the Nitrile.

Reagents:

2-Cyano-6-fluoropyridine (1.0 equiv)

Amine (e.g., Morpholine, Piperidine, Aniline) (1.1 equiv)

Base:

or DIPEA (1.5 equiv)

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyano-6-
fluoropyridine (1.0 mmol) in anhydrous MeCN (5 mL).

Addition: Add the base (

, 1.5 mmol) followed by the amine (1.1 mmol).

Reaction: Stir the mixture at room temperature.

Note: Due to the high activation of the C-F bond, heating is often unnecessary for aliphatic

amines. For less nucleophilic anilines, heat to 50–60°C.
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Monitoring: Monitor by TLC or LC-MS. The starting material (F-Py-CN) usually disappears

within 1–4 hours.

Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate.

Purification: Recrystallization or silica gel chromatography.

Protocol B: Synthesis of Amidoxime (Nitrile
Functionalization)
Target: Reaction at Nitrile while retaining the Fluorine.

Reagents:

2-Cyano-6-fluoropyridine (1.0 equiv)

Hydroxylamine hydrochloride (

) (1.5 equiv)[1]

Sodium Bicarbonate (

) (2.0 equiv)

Solvent: Ethanol (EtOH)[1]

Procedure:

Setup: Dissolve 2-Cyano-6-fluoropyridine (12.7 mmol) in dry Ethanol (15 mL).

Addition: Add

(17.5 mmol) and

(23.3 mmol).

Reaction: Heat the mixture to 80°C for 2 hours.
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Mechanism:[2][3][4] The bicarbonate generates free hydroxylamine in situ, which attacks

the nitrile carbon. The C-F bond remains intact under these buffered conditions.

Workup: Concentrate the solvent in vacuo. Dilute the residue with water.

Isolation: The product (amidoxime) typically precipitates. Filter the solid, wash with diethyl

ether, and dry under vacuum.[1]

Yield Expectations: 70–85%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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